molecular formula C12H18Br2N2 B038373 (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide CAS No. 116258-17-4

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide

Cat. No.: B038373
CAS No.: 116258-17-4
M. Wt: 350.09 g/mol
InChI Key: SOMPEQIPSQFVMO-AQEKLAMFSA-N
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Description

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide is a chiral bicyclic compound that belongs to the class of diazabicycloheptanes. This compound is known for its rigid bicyclic structure, which makes it a valuable scaffold in synthetic chemistry. It is often used as a chiral ligand in asymmetric catalysis and has applications in various fields including medicinal chemistry and material science.

Biochemical Analysis

Biochemical Properties

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide plays a crucial role in biochemical reactions, particularly as a ligand in asymmetric catalysis. It interacts with a variety of enzymes and proteins, including nicotinic acetylcholine receptors, where it acts as a ligand . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the ligand-receptor complex and modulate receptor activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving nicotinic acetylcholine receptors . This compound can modulate gene expression and cellular metabolism, leading to changes in cell proliferation and apoptosis. For instance, it has demonstrated antiproliferative activity against certain cancer cell lines by inducing apoptosis through caspase-3 activation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist or antagonist at nicotinic acetylcholine receptors, depending on the receptor subtype . This binding can inhibit or activate downstream signaling pathways, leading to alterations in gene expression and cellular responses. Additionally, it can inhibit certain enzymes involved in metabolic pathways, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models, where it continues to modulate cell signaling and metabolism over time .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it can effectively modulate receptor activity and cellular responses without significant toxicity . At higher doses, it may exhibit toxic effects, including disruptions in normal cellular function and potential cytotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its biotransformation and elimination . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These mechanisms ensure its proper localization and accumulation in target tissues, where it can exert its biochemical effects. The compound’s distribution is influenced by its hydrophobicity and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and associated with cellular membranes, where it interacts with membrane-bound receptors and enzymes . Post-translational modifications and targeting signals can direct it to specific subcellular compartments, enhancing its functional specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide typically involves the following steps:

    Formation of the bicyclic core: The bicyclic core can be synthesized through a series of cyclization reactions. One common method involves the reaction of a suitable diamine with a dihalide under basic conditions to form the bicyclic structure.

    Introduction of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the bicyclic core with a benzyl halide in the presence of a base.

    Formation of the dihydrobromide salt: The final step involves the formation of the dihydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Various substituted diazabicycloheptane derivatives

Scientific Research Applications

Pharmaceutical Development

Overview
This compound is pivotal in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its unique structural properties facilitate the development of drugs that can effectively interact with biological targets.

Case Studies

  • Neuropharmacology : Research indicates that derivatives of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane have shown promise in modulating neurotransmitter systems, potentially leading to new treatments for conditions like depression and anxiety .
  • Drug Synthesis : A study highlighted its use as an intermediate in synthesizing novel antipsychotic agents, demonstrating its utility in creating compounds with improved efficacy and reduced side effects .

Catalysis

Overview
The compound serves as an effective catalyst in various organic reactions, enhancing reaction rates and selectivity.

Applications in Catalysis

  • Asymmetric Reactions : It has been utilized in asymmetric synthesis processes, yielding high enantioselectivities when used as a catalyst for the addition of diethylzinc to benzaldehyde .
  • Polymerization Reactions : The compound's catalytic properties are also leveraged in polymer chemistry to produce specialized materials with desired characteristics such as improved mechanical strength and thermal stability .

Material Science

Overview
In material science, (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide contributes to the formulation of advanced polymers.

Properties and Benefits

  • Enhanced Material Properties : Its incorporation into polymer matrices has been shown to enhance properties like flexibility and durability, making it suitable for applications in aerospace and automotive industries .
  • Nanocomposites Development : Research has explored its role in developing nanocomposites that exhibit superior electrical and thermal conductivity compared to conventional materials .

Biochemical Research

Overview
This compound is instrumental in studying enzyme interactions and mechanisms.

Research Insights

  • Enzyme Mechanism Studies : Researchers have employed this compound to investigate enzyme kinetics and inhibition mechanisms, providing insights that could lead to novel therapeutic strategies .
  • Drug Design Frameworks : Its structural characteristics are utilized in drug design frameworks that aim to optimize binding affinities for specific biological targets .

Analytical Chemistry

Overview
In analytical chemistry, this compound is applied in methods for detecting and quantifying other substances.

Applications

  • Quality Control Processes : It aids in quality control across pharmaceutical manufacturing by serving as a standard for analytical methods such as HPLC (High-Performance Liquid Chromatography) .
  • Detection Techniques : The compound has been used to develop sensitive detection techniques for various analytes in environmental samples and biological fluids .

Data Table of Applications

Application AreaSpecific UsesKey Findings
PharmaceuticalDrug synthesis for neurological disordersEffective modulator of neurotransmitter systems
CatalysisAsymmetric synthesisHigh enantioselectivity in reactions
Material SciencePolymer formulationImproved mechanical properties
Biochemical ResearchEnzyme interaction studiesInsights into enzyme kinetics
Analytical ChemistryQuality control and detectionEnhanced sensitivity in analytical methods

Comparison with Similar Compounds

Similar Compounds

    (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide: Lacks the benzyl group, making it less sterically hindered and potentially less selective in certain catalytic applications.

    (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide: Contains a methyl group instead of a benzyl group, which may affect its reactivity and binding properties.

    (1R,5S)-3-Azabicyclo[3.3.1]nonane Hydrochloride: A different bicyclic structure with distinct chemical properties and applications.

Uniqueness

The presence of the benzyl group in (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide imparts unique steric and electronic properties, enhancing its selectivity and effectiveness as a chiral ligand in asymmetric catalysis. This makes it a valuable compound in the synthesis of enantiomerically pure products and in various research applications.

Biological Activity

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and as a chiral catalyst in organic synthesis. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential applications in drug development.

  • Molecular Formula : C12H18Br2N2
  • Molecular Weight : 350.09 g/mol
  • CAS Number : 116258-17-4
  • Solubility : Moderately soluble in water; solubility varies with different methods of measurement .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. A notable study synthesized several derivatives and evaluated their effects on cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cell lines.

Key Findings :

  • Compound 9e , a derivative of this compound, exhibited significant antiproliferative activity with IC50 values of 28 µg/mL for CaSki, 18 µg/mL for MDA-MB-231, and 20 µg/mL for SK-Lu-1 cell lines .
  • The compound induced apoptosis in tumor cells without causing necrotic death in human lymphocytes, indicating a selective cytotoxic effect .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Caspase-dependent pathways : The compound triggers apoptosis through activation of caspases in cancer cells.
  • Selective toxicity : The observed greater selectivity towards tumor cells compared to normal lymphocytes suggests potential for therapeutic applications with reduced side effects .

Case Studies

Several studies have explored the biological implications and potential therapeutic applications of this compound:

  • Anticancer Activity :
    • In vitro assays demonstrated that derivatives of this compound could inhibit cell proliferation effectively across multiple cancer types while sparing normal cells .
    Cell LineIC50 Value (µg/mL)
    CaSki28
    MDA-MB-23118
    SK-Lu-120
  • Catalytic Applications :
    • The compound has also been investigated for its role as a chiral catalyst in asymmetric synthesis processes, achieving notable enantioselectivities in reactions involving diethylzinc and benzaldehyde .

ADME Profiling

The pharmacokinetic properties of this compound indicate favorable absorption characteristics:

  • GI Absorption : High
  • Blood-Brain Barrier Penetration : Yes
  • P-glycoprotein Substrate : Yes
    These properties suggest that the compound may be suitable for oral administration and could effectively reach central nervous system targets if developed further as a therapeutic agent .

Properties

IUPAC Name

(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2BrH/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11;;/h1-5,11-13H,6-9H2;2*1H/t11-,12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMPEQIPSQFVMO-AQEKLAMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=CC=C3.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2CC3=CC=CC=C3.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562169
Record name (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116258-17-4
Record name (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide
Reactant of Route 2
Reactant of Route 2
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide
Reactant of Route 3
Reactant of Route 3
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide
Reactant of Route 4
Reactant of Route 4
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide
Reactant of Route 5
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide
Reactant of Route 6
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide

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